![molecular formula C16H15ClN4O4 B2876791 N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798673-76-3](/img/structure/B2876791.png)

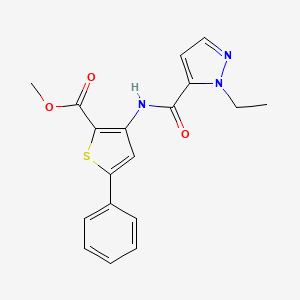

N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources. Pyrazine derivatives can participate in a variety of chemical reactions, but the specifics would depend on the exact conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like molecular weight, melting point, boiling point, solubility, etc. For this compound, such specific information is not available in the retrieved data .Applications De Recherche Scientifique

Antiviral Research

This compound may have potential applications in antiviral research due to the biological activities of indole derivatives, which include antiviral properties. Indole derivatives have been shown to inhibit various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide could be synthesized and tested for its efficacy against a range of RNA and DNA viruses.

Anti-inflammatory and Analgesic Development

Indole derivatives have been reported to exhibit anti-inflammatory and analgesic activities. Compounds with similar structures have been compared with known drugs like indomethacin and celecoxib for their ulcerogenic index, suggesting a potential for the development of new anti-inflammatory and analgesic drugs with fewer side effects .

Anticancer Agent Synthesis

The indole scaffold is present in many synthetic drug molecules with anticancer properties. The compound could be explored for its antiproliferative effects against various cancer cell lines, including cervical carcinoma and leukemia .

Antioxidant Capacity Evaluation

Indole derivatives are known for their antioxidant activities. The compound could be assessed for its ability to scavenge free radicals and protect against oxidative stress, which is a contributing factor in many chronic diseases .

Antimicrobial and Antitubercular Screening

Given the broad spectrum of biological activities of indole derivatives, including antimicrobial and antitubercular effects, this compound could be valuable in the search for new treatments against resistant strains of bacteria and Mycobacterium tuberculosis .

Neuroprotective Research

Indole derivatives have shown promise in neuroprotective research, potentially aiding in the treatment of neurodegenerative diseases. The compound’s effects on neuronal survival and function could be a significant area of study, given the increasing prevalence of conditions such as Alzheimer’s and Parkinson’s disease .

Mécanisme D'action

Target of Action

The primary target of this compound is the α7 nicotinic receptors . These receptors are implicated in several neuropsychiatric disorders, including nicotine addiction, Alzheimer’s, schizophrenia, and depression . Therefore, they represent a critical molecular target for drug development and targeted therapeutic intervention .

Mode of Action

The compound acts as a positive allosteric modulator of α7 nicotinic receptors . It causes conformational changes in the extracellular ligand binding domain of these receptors, similar to those caused by acetylcholine . For instance, it induced changes in MTSEA accessibility at N170C (in the transition zone) that were substantially different from those evoked by acetylcholine .

Biochemical Pathways

It is known that positive allosteric modulators such as this compound enhance agonist-evoked gating of nicotinic receptors by eliciting conformational effects . These effects are similar but nonidentical to the gating conformations promoted by acetylcholine .

Result of Action

The result of the compound’s action is an enhancement of the activation of α7 nicotinic receptors . This can have various molecular and cellular effects, depending on the specific context and the other molecules involved. For instance, in a mutant form of the receptor where the compound acts as a full agonist, acetylcholine-evoked currents were found to be more sensitive to thiol modification than those evoked by the compound .

Safety and Hazards

Orientations Futures

The future directions for research on this compound could involve elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Further studies could also investigate its potential applications in various fields such as medicinal chemistry .

Propriétés

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O4/c1-8-7-21-12(16(23)18-8)5-11(20-21)15(22)19-10-4-9(17)13(24-2)6-14(10)25-3/h4-7H,1-3H3,(H,18,23)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOYQXBXIZTLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2876710.png)

![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2876716.png)

![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876721.png)

![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2876724.png)

![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)